5-Bromo-2-vinylpyridine
Overview
Description
5-Bromo-2-vinylpyridine is an organic compound with the molecular formula C7H6BrN. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a vinyl group at the 2-position. This compound is known for its unique chemical properties, making it a valuable substance in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-vinylpyridine typically involves the bromination of 2-vinylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Polymerization: Radical initiators such as AIBN in the presence of a suitable solvent.
Major Products:
Substitution: Various substituted pyridines.
Coupling: Biaryl compounds.
Polymerization: Polyvinylpyridine derivatives.
Scientific Research Applications
5-Bromo-2-vinylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Used in the development of bioactive compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-2-vinylpyridine exerts its effects depends on the specific application. In coupling reactions, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents and reductive elimination to form the desired product . The vinyl group can participate in polymerization reactions through radical initiation, leading to the formation of polymer chains .
Comparison with Similar Compounds
2-Vinylpyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
5-Bromo-2-ethynylpyridine: Contains an ethynyl group instead of a vinyl group, leading to different reactivity and applications.
Uniqueness: 5-Bromo-2-vinylpyridine’s combination of a bromine atom and a vinyl group provides unique reactivity, making it versatile for various chemical transformations and applications .
Properties
IUPAC Name |
5-bromo-2-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSIJBZWAMCSTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610939 | |
Record name | 5-Bromo-2-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226883-52-9 | |
Record name | 5-Bromo-2-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-ethenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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